molecular formula C23H24N2O2 B386563 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B386563
M. Wt: 360.4g/mol
InChI Key: QJYIXZDTWVKLIA-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a methylphenoxy group, and a naphthylmethylene group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate reagent to form the phenoxy intermediate.

    Condensation Reaction: The phenoxy intermediate is then reacted with 2-naphthylmethyleneacetohydrazide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide shares structural similarities with other hydrazide derivatives and phenoxy compounds.
  • Similar compounds include 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and N’-(2-naphthylmethylene)acetohydrazide.

Uniqueness

The uniqueness of 2-(2-isopropyl-5-methylphenoxy)-N’-(2-naphthylmethylene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H24N2O2/c1-16(2)21-11-8-17(3)12-22(21)27-15-23(26)25-24-14-18-9-10-19-6-4-5-7-20(19)13-18/h4-14,16H,15H2,1-3H3,(H,25,26)/b24-14+

InChI Key

QJYIXZDTWVKLIA-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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